molecular formula C7H15ClN2O B6252245 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride CAS No. 2728376-27-8

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

Cat. No. B6252245
CAS RN: 2728376-27-8
M. Wt: 178.7
InChI Key:
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Description

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride (also referred to as 3-amino-3-cyclopropyl-N-methylpropanamide HCl) is an organic compound belonging to the family of cyclopropyl amides. It is a white crystalline solid that is soluble in water and other polar solvents. It is used in a variety of scientific applications, including synthesis, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropyl-N-methylpropanamide HCl is not well understood. However, it is believed to act as a proton donor, which can facilitate the formation of amide bonds. It is also believed to act as a nucleophile, which can facilitate the formation of carbon-carbon bonds. In addition, it is believed to act as an electrophile, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-3-cyclopropyl-N-methylpropanamide HCl are not well understood. It is believed to be metabolized in the liver, where it is converted to the active metabolite 3-amino-3-cyclopropyl-N-methylpropanamide. It is also believed to have an effect on the cardiovascular system, as it has been shown to reduce the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-3-cyclopropyl-N-methylpropanamide HCl in laboratory experiments include its low cost and its ability to be used in a variety of synthetic reactions. It is also relatively non-toxic and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, so it must be used in a polar solvent. In addition, it has a low solubility in organic solvents, so it must be used in a basic medium.

Future Directions

There are a number of potential future directions for 3-amino-3-cyclopropyl-N-methylpropanamide HCl. One potential direction is the use of this compound in drug discovery and development. It could be used to synthesize novel compounds for the treatment of various diseases. In addition, it could be used in the development of novel synthetic methods for the synthesis of other organic compounds. Finally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.

Synthesis Methods

3-amino-3-cyclopropyl-N-methylpropanamide HCl can be synthesized from 3-amino-3-cyclopropyl-N-methylpropanamide by the addition of hydrochloric acid. The reaction involves the protonation of the amide group, which results in the formation of an amine hydrochloride salt. The reaction is carried out in a basic medium, such as aqueous sodium hydroxide or potassium hydroxide, and the reaction can be monitored by thin-layer chromatography.

Scientific Research Applications

3-amino-3-cyclopropyl-N-methylpropanamide HCl has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of peptides and other amino acid derivatives. In addition, it has been used in the synthesis of cyclopropyl amides and other cyclopropyl derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride involves the reaction of cyclopropylamine with N-methylacrylamide followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "Cyclopropylamine", "N-methylacrylamide", "Sodium borohydride", "Hydrochloric acid", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with N-methylacrylamide in the presence of a catalyst such as trifluoroacetic acid to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to yield the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid in water to form the hydrochloride salt of the target compound.", "Step 4: The hydrochloride salt is isolated by extraction with ethyl acetate and subsequent drying." ] }

CAS RN

2728376-27-8

Product Name

3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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